molecular formula C10H10ClNO2 B14461139 N-(3-Chloro-2-oxopropyl)benzamide CAS No. 70996-52-0

N-(3-Chloro-2-oxopropyl)benzamide

Cat. No.: B14461139
CAS No.: 70996-52-0
M. Wt: 211.64 g/mol
InChI Key: HXZBSPMCOAWTFI-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-oxopropyl)benzamide is a chemical compound belonging to the benzamide class. It is characterized by the presence of a benzamide group attached to a 3-chloro-2-oxopropyl moiety. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-oxopropyl)benzamide typically involves the reaction of benzamide with 3-chloro-2-oxopropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-oxopropyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Chloro-2-oxopropyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as an active pharmaceutical ingredient.

    Industry: Used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-oxopropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it can interfere with the microtubule cytoskeleton, leading to the inhibition of cell division in certain organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-2-oxopropyl)benzamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

CAS No.

70996-52-0

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

N-(3-chloro-2-oxopropyl)benzamide

InChI

InChI=1S/C10H10ClNO2/c11-6-9(13)7-12-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)

InChI Key

HXZBSPMCOAWTFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)CCl

Origin of Product

United States

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